molecular formula C8H15FO2 B3048136 2-Fluorooctanoic acid CAS No. 1578-59-2

2-Fluorooctanoic acid

Cat. No.: B3048136
CAS No.: 1578-59-2
M. Wt: 162.2 g/mol
InChI Key: SASJUHYALINSSV-UHFFFAOYSA-N
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Description

2-Fluorooctanoic acid is a fluorinated organic compound that serves as a valuable building block in synthetic organic chemistry, particularly for educational and research purposes. It is used in multi-step synthesis projects in advanced organic chemistry laboratories, helping researchers and students master complex techniques and reaction mechanisms . The synthesis of this molecule typically involves the halogenation of octanoic acid via the Hell-Volhard-Zelinsky reaction, followed by a nucleophilic substitution with potassium fluoride to introduce the fluorine atom, and final hydrolysis of the ester . This process provides practical experience in handling exothermic reactions, in-situ reagent formation, and vacuum distillation. A key challenge during the synthesis is managing elimination side reactions, which produce alkene by-products; this offers a practical lesson in reaction optimization and purification strategies, such as chemical transformation and distillation for separation . The structure and purity of the final product and intermediates are confirmed using analytical techniques including boiling point determination and NMR spectroscopy (1H, 13C, 19F) . As a member of the organofluorine family, this compound exemplifies how the introduction of a fluorine atom can alter the physical, chemical, and potential biological properties of a molecule, a principle highly relevant in medicinal and pharmaceutical chemistry . This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate personal protective equipment in a well-ventilated fume hood, as reagents involved in its synthesis and use can be highly corrosive and irritating.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluorooctanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15FO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SASJUHYALINSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80560071
Record name 2-Fluorooctanoic acid
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Molecular Weight

162.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1578-59-2
Record name 2-Fluorooctanoic acid
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Record name 2-fluorooctanoic acid
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Advanced Synthetic Strategies for 2 Fluorooctanoic Acid

Foundational Synthetic Routes to Alpha-Fluoroalkanoic Acids

The creation of α-fluoroalkanoic acids like 2-fluorooctanoic acid typically relies on a foundational three-step process: α-halogenation, nucleophilic fluorination, and hydrolysis. fluorine1.rufluorine1.ru This pathway begins with a more readily available starting material, octanoic acid, and sequentially introduces the required functional groups.

A cornerstone of this synthesis is the two-part halogenation-fluorination exchange. This process first installs a bromine atom at the alpha-carbon, which then serves as a leaving group that is subsequently replaced by a fluorine atom.

The initial step involves the α-bromination of octanoic acid. This transformation is achieved using a method analogous to the Hell-Volhard-Zelinsky (HVZ) reaction. fluorine1.rufluorine1.ru In this reaction, the carboxylic acid is treated with bromine (Br₂) and a catalytic amount of phosphorus, typically in the form of red phosphorus or phosphorus tribromide (PBr₃). fluorine1.runrochemistry.commasterorganicchemistry.com The phosphorus tribromide converts the carboxylic acid into an acyl bromide. masterorganicchemistry.com This intermediate readily tautomerizes to its enol form, which is the species that reacts with bromine to introduce a bromine atom at the α-position. masterorganicchemistry.com

A common experimental procedure involves heating octanoic acid with red phosphorus and then adding bromine dropwise to control the reaction temperature. fluorine1.ru The product of this stage is 2-bromooctanoyl bromide, which is often not isolated but is immediately used in the next step. fluorine1.rumasterorganicchemistry.com

Following α-bromination, the crucial carbon-fluorine bond is formed via a nucleophilic substitution reaction. The α-bromo intermediate is reacted with a fluoride (B91410) salt, where the fluoride ion displaces the bromide ion. Potassium fluoride (KF) is a common and cost-effective fluoride source for this purpose. fluorine1.rufluorine1.ruresearchgate.net

However, the low solubility and nucleophilicity of simple metal fluorides in organic solvents can present challenges. nih.gov To overcome this, the reaction is often performed in a high-boiling polar solvent like acetamide (B32628), and a phase-transfer catalyst is employed. fluorine1.rufluorine1.ru Catalysts such as tetrabutylammonium (B224687) fluoride hydrate (B1144303) (TBAF·3H₂O) are used to enhance the reactivity of the fluoride ion in the organic medium. fluorine1.rufluorine1.ruresearchgate.net These catalysts form a complex with the fluoride ion, rendering it more soluble and nucleophilic. nih.govacs.org The reaction requires elevated temperatures (e.g., 75 °C) and extended reaction times to proceed to a reasonable conversion. fluorine1.rufluorine1.ru

To facilitate the synthesis and purification process, the reactions are frequently carried out on an ester derivative of octanoic acid rather than the free acid. fluorine1.rufluorine1.ru This strategy prevents potential side reactions involving the acidic carboxylic proton and often improves the solubility and handling characteristics of the intermediates.

In a typical one-pot procedure, after the initial α-bromination of octanoic acid, an alcohol such as methanol (B129727) is added to the reaction mixture. fluorine1.ru This converts the 2-bromooctanoyl bromide directly into its corresponding ester, methyl 2-bromooctanoate. fluorine1.rufluorine1.ru This ester is then subjected to the nucleophilic fluorination step to yield methyl 2-fluorooctanoate. fluorine1.ru

The final step to obtain the target compound is the hydrolysis of the ester group. fluorine1.rufluorine1.rulibretexts.org This is typically achieved through saponification, where the methyl 2-fluorooctanoate is treated with a strong base, such as sodium hydroxide (B78521) (NaOH) in a solvent mixture like methanol and dichloromethane. fluorine1.rufluorine1.ru This reaction is irreversible and proceeds to completion, yielding the sodium salt of this compound. chemguide.co.uk A subsequent acidification step with a strong acid, like hydrochloric acid (HCl), protonates the carboxylate salt, causing the final product, this compound, to precipitate from the aqueous solution as a solid. fluorine1.rufluorine1.rulibretexts.org

Halogenation-Fluorination Exchange Reactions

α-Bromination of Carboxylic Acids (Hell-Volhard-Zelinsky Reaction Analogs)

Multistep Reaction Sequence Design and Optimization

A well-documented synthetic route for this compound begins with octanoic acid and proceeds through several key intermediates. fluorine1.rufluorine1.ru

Step 1: α-Bromination and Esterification: Octanoic acid is first converted to methyl 2-bromooctanoate. This is often done in a one-pot reaction where octanoic acid is treated with red phosphorus and bromine, followed by the addition of methanol. fluorine1.ru This combined process has been reported with an average yield of 89% for the pure methyl 2-bromooctanoate. fluorine1.ru

Step 2: Nucleophilic Fluorination: The methyl 2-bromooctanoate undergoes a halogen exchange reaction. It is heated with potassium fluoride in acetamide, with tetrabutylammonium fluoride hydrate (TBAF·3H₂O) acting as a catalyst. fluorine1.rufluorine1.ruresearchgate.net This step is challenging due to a competing elimination reaction that forms an unsaturated side product, methyl (E)-2-octenoate. fluorine1.ru To manage this, the reaction may be run at a controlled temperature (75 °C) and stopped at approximately 60% conversion to optimize the yield of the desired product, methyl 2-fluorooctanoate. fluorine1.ru

Step 3: Hydrolysis: The final step is the hydrolysis of the purified methyl 2-fluorooctanoate. Treatment with sodium hydroxide followed by acidification with hydrochloric acid yields this compound. fluorine1.rufluorine1.ru A reported yield for this final step is 54%. fluorine1.ru

The following table summarizes the sequential reaction scheme for the synthesis of this compound.

StepStarting MaterialReagents and ConditionsIntermediate/ProductReported Yield
1Octanoic acid1. Red Phosphorus, Bromine (Br₂), 80-90°C2. Methanol (CH₃OH)Methyl 2-bromooctanoate89% fluorine1.ru
2Methyl 2-bromooctanoatePotassium Fluoride (KF), Tetrabutylammonium fluoride hydrate (TBAF·3H₂O), Acetamide, 75°CMethyl 2-fluorooctanoate36% (student yield after purification) fluorine1.ru
3Methyl 2-fluorooctanoate1. Sodium Hydroxide (NaOH), Methanol/Dichloromethane2. Hydrochloric Acid (HCl)This compound54% fluorine1.ru

Characterization of Key Synthetic Intermediates

A common route to this compound involves a multi-step synthesis starting from octanoic acid. fluorine1.rufluorine1.ru The initial step is an α-bromination via the Hell-Volhard-Zelinsky reaction, followed by esterification to produce methyl 2-bromooctanoate. fluorine1.rufluorine1.ru This intermediate is a crucial precursor for the subsequent fluorination step.

The characterization of methyl 2-bromooctanoate is essential to ensure its purity before proceeding. Spectroscopic data provides definitive identification. For instance, the ¹³C NMR spectrum in CDCl₃ shows characteristic peaks at 46.1 ppm for the carbon bearing the bromine atom (CHBr) and 53.2 ppm for the methoxy (B1213986) group (COOCH₃). fluorine1.ru

The subsequent step involves the substitution of the bromine atom with fluorine to yield methyl 2-fluorooctanoate. fluorine1.rufluorine1.ru This is another key intermediate. The final step is the hydrolysis of the ester to the desired this compound. fluorine1.ru

A summary of the key synthetic intermediates and their characterization data is presented below.

Table 1: Key Synthetic Intermediates and their Characterization

Compound NamePrecursorSpectroscopic Data Highlights
Methyl 2-bromooctanoateOctanoic acid¹³C NMR (CDCl₃) δ: 46.1 (CHBr), 53.2 (COOCH₃), 170.8 (COOCH₃) fluorine1.ru
Methyl 2-fluorooctanoateMethyl 2-bromooctanoateNot explicitly detailed in the provided context.
This compoundMethyl 2-fluorooctanoateMelting point: 51-53 °C fluorine1.ru

Reaction Condition Optimization for Enhanced Yields and Purity

The conversion of methyl 2-bromooctanoate to methyl 2-fluorooctanoate is a critical step where optimization is necessary to maximize yield and purity. A significant challenge in this substitution reaction is the competing elimination side reaction, which produces methyl (E)-2-octenoate. fluorine1.rufluorine1.ru The boiling points of the desired fluoroester and the unsaturated byproduct are very close, making their separation by distillation difficult. fluorine1.ru

To address this, reaction conditions are carefully controlled. The fluorination is often performed using potassium fluoride (KF) as the fluorine source in acetamide as the solvent. fluorine1.rufluorine1.ru The addition of a phase-transfer catalyst, such as tetrabutylammonium fluoride trihydrate (TBAF·3H₂O), has been shown to be beneficial. fluorine1.ru

Key optimization parameters include:

Temperature: Running the reaction at a controlled temperature of 75 °C helps to manage the rate of both the desired substitution and the undesired elimination. fluorine1.rufluorine1.ru

Reaction Time and Conversion: To optimize the isolated yield, the reaction may be stopped at approximately 60% conversion after 60 hours. fluorine1.rufluorine1.ru This strategy aims to minimize the formation of the elimination byproduct that complicates purification. fluorine1.ru

The final hydrolysis of methyl 2-fluorooctanoate to this compound is typically achieved using a solution of sodium hydroxide in methanol and dichloromethane, followed by acidification. fluorine1.ru

Alternative and Emerging Synthetic Approaches to α-Fluorocarboxylates Relevant to this compound

Beyond the classical halogen exchange method, several other synthetic strategies for α-fluorocarboxylates are applicable to the synthesis of this compound.

The ring-opening of epoxides with a fluoride source is a viable method for introducing a fluorine atom at a specific position. For a precursor to this compound, this would involve the ring-opening of an appropriate epoxide. For example, 1,2-epoxyoctane (B1223023) can undergo ring-opening reactions. rsc.orgcsic.esacs.orgacs.org These reactions can be promoted by various catalysts, and the regioselectivity of the fluoride attack is a key consideration. rsc.orgoup.com The use of catalysts like tetrabutylammonium fluoride (TBAF) can facilitate this transformation under mild conditions. rsc.org

α-Hydroxy acids can be directly converted to α-fluoro acids using specialized fluorinating reagents. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for this purpose. numberanalytics.comresearchgate.netthieme-connect.descispace.com The reaction of an α-hydroxy acid, such as 2-hydroxyoctanoic acid, with DAST would lead to the corresponding α-fluoro acid. numberanalytics.comscispace.com This method often proceeds under mild conditions. researchgate.netscispace.com However, the reactivity of DAST necessitates careful handling and optimization of reaction conditions, including temperature and solvent choice, to minimize side reactions. numberanalytics.com The Ishikawa reagent, a variation of DAST, can also be employed for such transformations.

The direct fluorination of an alkene precursor using an electrophilic fluorine source is another modern approach. alfa-chemistry.comwikipedia.org For this compound, a suitable precursor would be an octenoate derivative. Reagents like Selectfluor (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI) are common electrophilic fluorinating agents. alfa-chemistry.comwikipedia.orgorganic-chemistry.orgrsc.org These reagents are generally stable and easier to handle than elemental fluorine. wikipedia.orgrsc.org The reaction involves the attack of an electron-rich alkene on the electrophilic fluorine source. alfa-chemistry.com

This strategy involves the use of smaller, pre-fluorinated molecules that are then coupled to form the target compound. For instance, a fluorinated C2 building block could be coupled with a C6 fragment. Diethyl fluoromalonate is an example of a versatile pre-fluorinated building block that can be alkylated and subsequently decarboxylated to yield α-fluoro esters and acids. worktribe.com The reaction of a fluoromalonate ester with an appropriate alkyl halide, followed by hydrolysis and decarboxylation, could provide a route to this compound. worktribe.com

Electrophilic Fluorination of Alkene Precursors

Methodological Adaptations for the Synthesis of Long-Chain Alpha-Monofluorinated Acids

The synthesis of this compound often serves as a model for the preparation of other long-chain alpha-monofluorinated acids. A common and effective route is a three-step process starting from the corresponding carboxylic acid. fluorine1.ru This process involves:

Alpha-bromination: The initial step is the halogenation at the alpha-position of the carboxylic acid, typically octanoic acid, via the Hell–Volhard–Zelinsky reaction. This reaction is often followed by a one-pot esterification to yield the methyl 2-bromoalkanoate. fluorine1.ru

Fluorination: The crucial step is the nucleophilic substitution of the bromine atom with fluorine. This is commonly achieved using potassium fluoride (KF). fluorine1.ru

Hydrolysis: The final step involves the hydrolysis of the methyl ester to afford the desired 2-fluorocarboxylic acid. fluorine1.ru

A significant challenge in the fluorination step is the competing elimination side reaction, which produces an unsaturated byproduct (e.g., methyl (E)-2-octenoate). fluorine1.ru This side product often has a boiling point very close to the desired fluorinated ester, making separation by distillation difficult. fluorine1.ru To mitigate this, reaction conditions must be carefully optimized. For instance, in the synthesis of methyl 2-fluorooctanoate, the reaction is performed using KF in acetamide with a catalytic amount of tetrabutylammonium fluoride hydrate (TBAF·3H₂O). fluorine1.ruresearchgate.net The reaction is carried out at a controlled temperature of 75°C for an extended period (60 hours) and is intentionally stopped at approximately 60% conversion to optimize the isolated yield of the desired product and minimize the formation of the elimination byproduct. fluorine1.ru

When adapting this methodology for other long-chain acids, such as 2-fluorostearic acid or 2-fluorohexanoic acid, the fundamental chemical reactivity remains the same. fluorine1.ru However, adaptations are necessary to account for differences in physical properties like solubility, melting point, and boiling point. fluorine1.ru These differences necessitate modifications to the work-up and purification procedures. fluorine1.ru For example, the hydrolysis of long-chain fluorinated esters can be time-consuming, with reaction times for some derivatives extending up to 70 hours. cdnsciencepub.com

Alternative synthetic routes to α-fluoro-carboxylates exist and can be adapted for long-chain systems. These include the ring-opening of epoxides, the reaction of α-hydroxy-acids with fluorinating agents like DAST (diethylaminosulfur trifluoride), or the reaction of alkenes with in-situ generated [BrF] agents. fluorine1.ru

Table 1: Key Reaction Steps and Conditions for this compound Synthesis fluorine1.ru

StepReactionKey ReagentsTemperature (°C)Duration (h)Average Yield (%)
1α-Bromination & EsterificationOctanoic acid, Red phosphorus, Bromine, Methanol80-90 (bromination)2 (bromination), 3 (reflux)89
2FluorinationMethyl 2-bromooctanoate, KF, Acetamide, TBAF·3H₂O7560~50-60 (at 60% conversion)
3HydrolysisMethyl 2-fluorooctanoate, NaOH, Methanol/CH₂Cl₂Room TemperatureOvernight54

This table is interactive. You can sort and filter the data.

Pedagogical and Research-Oriented Laboratory Experiments Involving this compound Synthesis

The multi-step synthesis of this compound is an excellent project for advanced organic chemistry laboratory courses, designed to mimic real-world research and development projects. fluorine1.ru This experiment provides students with a practical understanding of several key chemical concepts and advanced laboratory techniques.

Pedagogical Goals:

Theoretical Knowledge Integration: Students must apply their understanding of enolate chemistry (Hell-Volhard-Zelinsky reaction), nucleophilic substitution (SN2), and elimination (E2) reactions. fluorine1.ru They learn to anticipate and address competing reactions.

Advanced Techniques: The synthesis introduces students to techniques such as the slow addition of highly exothermic reagents, in situ reagent formation, vacuum distillation, and working under an inert atmosphere. fluorine1.ru

Problem-Solving and Adaptation: In an advanced setting, students may be given primary literature for the synthesis of similar molecules and tasked with adapting the procedures for their specific starting material, octanoic acid. fluorine1.ru This requires them to consider how differences in physical properties affect experimental procedures like work-up and purification. fluorine1.ru

Spectroscopic Analysis: A crucial component of the experiment is the use of NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to characterize the products at each step. fluorine1.ru This reinforces the importance of analytical techniques for determining product structure and purity, and for quantifying the ratio of substitution to elimination products in the second step. fluorine1.ru

The experiment is typically structured over several lab periods. For example, a common schedule involves three 8-hour sessions: the first for the synthesis of methyl 2-bromooctanoate, the second for the fluorination reaction and purification, and the third for the final hydrolysis and spectroscopic analysis. fluorine1.ru

Table 2: Student Performance and Key Learning Outcomes fluorine1.ru

MetricObservationPedagogical Significance
Overall Yield ~17% (Typical for students)Illustrates the challenges of multi-step linear syntheses.
Bromination Step Use of pure red phosphorus significantly increases reaction rate.Emphasizes the importance of reagent purity.
Fluorination Step Optimal isolated yield achieved at ~60% conversion.Teaches optimization strategies and managing competing reactions.
Purification Challenge Close boiling points of methyl 2-fluorooctanoate and methyl (E)-2-octenoate.Demonstrates the practical difficulties of separating products with similar physical properties and the importance of spectroscopic analysis for purity assessment.

This table is interactive. You can sort and filter the data.

Through this project, students gain hands-on experience that bridges theoretical concepts with the practical realities of chemical synthesis, preparing them for future research endeavors. fluorine1.ru

Analytical and Spectroscopic Characterization of 2 Fluorooctanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of 2-Fluorooctanoic acid. fluorine1.ru By analyzing the magnetic properties of its atomic nuclei, detailed information about the molecular structure can be obtained. fluorine1.ru The use of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the compound's framework. fluorine1.ru

Proton Nuclear Magnetic Resonance (¹H NMR) Applications.fluorine1.ru

Proton NMR (¹H NMR) is instrumental in identifying the hydrogen atoms within the this compound molecule. The spectrum, typically recorded in deuterated chloroform (B151607) (CDCl₃), reveals distinct signals corresponding to the different proton environments. fluorine1.ru

The methine proton (CHF) adjacent to the fluorine atom characteristically appears as a doublet of doublet of doublets (ddd) at approximately 4.95 ppm. fluorine1.ru This complex splitting pattern arises from couplings to the adjacent fluorine atom and the protons on the neighboring carbon. The coupling constants are crucial for confirming the structure, with a large geminal coupling to fluorine (³JHF ≈ 49.2 Hz) and smaller vicinal couplings to the neighboring protons (³JHH ≈ 4.8 Hz and 6.7 Hz). fluorine1.ru

The terminal methyl group (CH₃) protons typically resonate as a triplet at around 0.87 ppm due to coupling with the adjacent methylene (B1212753) (CH₂) group. fluorine1.ru The methylene groups of the alkyl chain appear as a complex multiplet between 1.2 and 1.9 ppm. fluorine1.ru The acidic proton of the carboxyl group (COOH) is often observed as a broad singlet at a downfield chemical shift, around 13.10 ppm. fluorine1.ru

¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment Coupling Constants (J) Hz
0.87 t 3H CH₃CH₂ ³JHH = 6.4
1.2-1.4 m 8H CH₃CH₂CH₂CH₂CH₂
1.7-1.9 m 2H CH₂CHF
4.95 ddd 1H CHF ³JHH = 4.8, ³JHH = 6.7, ³JHF = 49.2
13.10 br s 1H COOH

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications.fluorine1.ru

Carbon-13 NMR (¹³C NMR) provides valuable information about the carbon skeleton of this compound. The presence of the electronegative fluorine atom significantly influences the chemical shifts of nearby carbon atoms, an effect that is readily observed in the spectrum. fluorine1.ru

The carbon atom directly bonded to the fluorine (CHF) exhibits a large one-bond carbon-fluorine coupling (¹JCF) and resonates at approximately 88.7 ppm as a doublet. fluorine1.ru The carboxyl carbon (COOH) appears as a doublet at around 170.4 ppm, with a smaller two-bond carbon-fluorine coupling (²JCF). fluorine1.ru The carbons of the alkyl chain show characteristic chemical shifts, with the carbon at position 3 (adjacent to the CHF group) appearing as a doublet at approximately 32.1 ppm due to a two-bond coupling with fluorine (²JCF). fluorine1.ru Other carbons in the chain also exhibit smaller couplings to the fluorine atom. fluorine1.ru

¹³C NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Assignment Coupling Constants (J) Hz
14.2 s CH₃CH₂
22.3 s CH₂-7
24.2 d CH₂-4 ³JCF = 3
28.5 s CH₂-5
31.4 s CH₂-6
32.1 d CH₂-3 ²JCF = 21
88.7 d CHF ¹JCF = 180
170.4 d COOH ²JCF = 24

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Applications.fluorine1.ru

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides direct information about the fluorine atom in this compound. The ¹⁹F NMR spectrum of the related methyl ester, methyl 2-fluorooctanoate, shows a single signal at approximately -192.46 ppm (referenced to CFCl₃). fluorine1.rufluorine1.ru This chemical shift is characteristic for a fluorine atom in this chemical environment. The signal would be expected to show coupling to the adjacent protons, confirming the structural assignment. fluorine1.ru

Chromatographic Techniques for Purity Assessment and Isolation (e.g., Fractional Distillation)fluorine1.ru

Chromatographic techniques are essential for the purification and purity assessment of this compound and its synthetic precursors. fluorine1.ru Fractional distillation under reduced pressure (vacuum distillation) is a key method for purifying the intermediate, methyl 2-fluorooctanoate. fluorine1.ru This technique separates compounds based on differences in their boiling points. fluorine1.ru For instance, methyl 2-fluorooctanoate can be distilled at 94-96 °C under a pressure of 20 mmHg. fluorine1.rufluorine1.ru

However, the separation of methyl 2-fluorooctanoate from certain side products, such as methyl (E)-2-octenoate, can be challenging via distillation due to their close boiling points. fluorine1.ru In such cases, while column chromatography could be used for separation, it is often more time-consuming and requires large volumes of solvent. fluorine1.ru An alternative strategy involves proceeding to the next synthetic step with the mixture, as the final product, this compound, can be more easily purified. fluorine1.ru

Thin-layer chromatography (TLC) is also employed to monitor the progress of reactions, using a suitable eluent system like a 1:1 (v/v) mixture of hexane (B92381) and dichloromethane. fluorine1.ru For more detailed analysis and separation of perfluorinated carboxylic acids, high-performance liquid chromatography (HPLC) is a powerful tool. nih.gov Reversed-phase HPLC, sometimes involving derivatization to enhance detection, can effectively separate a range of perfluorinated carboxylic acids. nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and investigating the fragmentation patterns of this compound, thereby confirming its elemental composition and structure. The exact mass of this compound is 162.10560788 Da. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is a common method for the analysis of perfluorinated acids. nih.govosti.gov In negative electrospray ionization mode, which is often used for these compounds, the molecule can be detected as the deprotonated molecule [M-H]⁻. nih.gov Fragmentation analysis in tandem mass spectrometry (MS/MS) can provide further structural information. For instance, in the analysis of perfluorooctanoic acid (PFOA), a related but fully fluorinated compound, a characteristic fragment ion corresponding to the loss of the carboxyl group ([M-COOH]⁻) at m/z 368.97 has been observed. nih.gov While specific fragmentation data for this compound is not detailed in the provided search results, similar fragmentation pathways would be expected, providing evidence for the carboxylic acid moiety and the fluorinated alkyl chain.

Physicochemical Parameter Determination for Synthetic Validation (e.g., Melting Point for Solid Products)fluorine1.ru

The determination of physicochemical parameters is a fundamental step in the validation of a synthesized compound. For solid products like this compound, the melting point is a key characteristic that indicates purity. fluorine1.ru A sharp melting point range suggests a pure compound, while a broad range can indicate the presence of impurities.

This compound is described as a white, waxy solid with a reported melting point of 51-53 °C. fluorine1.rufluorine1.ru This experimental value is a crucial piece of data for confirming the identity of the synthesized product. fluorine1.ru

Physicochemical Properties of this compound

Property Value
Molecular Formula C₈H₁₅FO₂
Molecular Weight 162.20 g/mol nih.gov
Appearance White waxy solid fluorine1.rufluorine1.ru
Melting Point 51-53 °C fluorine1.rufluorine1.ru
Exact Mass 162.10560788 Da nih.gov

Table of Compounds

Compound Name
This compound
Methyl 2-fluorooctanoate
Methyl 2-bromooctanoate
Methyl (E)-2-octenoate
Octanoic acid
Perfluorooctanoic acid (PFOA)
Perfluorobutanoic acid (PFBA)
Perfluoropentanoic acid (PFPeA)
Perfluorohexanoic acid (PFHxA)
Perfluoroheptanoic acid (PFHpA)
Trifluoroacetic acid
Hexafluorobenzene
Ammonium fluoride (B91410)
Tetrabutylammonium (B224687) fluoride hydrate (B1144303)
2-Fluorobenzoic acid
Glutamic acid
Formic acid
2-Octyldecanoic acid
Perfluorooctane sulfonate (PFOS)
Perfluorohexane sulfonate
Perfluorononanoic acid
Perfluorodecanoic acid
N-methylperfluorooctane sulfonamide
2-Perfluorohexylethanol
2-Perfluorooctylethanol
2-Perfluorodecylethanol
2-Perfluorohexylethanoic acid
2-Perfluorooctylethanoic acid
2-Perfluorodecylethanoic acid
2H-Perfluorooct-2-enoic acid
2H-Perfluorodec-2-enoic acid

Research on Derivatives and Analogues of 2 Fluorooctanoic Acid

Synthesis of Structurally Related Monofluorinated Fatty Acid Analogues

The synthesis of monofluorinated fatty acids, structurally akin to 2-fluorooctanoic acid, has been a subject of significant research, employing various chemical strategies to introduce a single fluorine atom at specific positions along the carbon chain. These methods provide valuable tools for creating molecular probes to study biological systems and to develop new materials.

A common route to α-fluorinated carboxylic acids involves a multi-step process starting from the corresponding non-fluorinated carboxylic acid. For instance, the synthesis of this compound can be achieved by first halogenating octanoic acid at the alpha-position, a reaction known as the Hell–Volhard–Zelinsky reaction, followed by esterification. fluorine1.ru The resulting α-bromo ester then undergoes nucleophilic substitution with a fluoride (B91410) source, such as potassium fluoride (KF), to introduce the fluorine atom. fluorine1.ruresearchgate.net Finally, hydrolysis of the ester group yields the desired 2-fluorocarboxylic acid. fluorine1.ru

Researchers have synthesized a series of monofluorinated C16 and C18 fatty acids to serve as mechanistic probes for fatty acid desaturation. The synthesis of these analogues allows for a systematic study of how the position of the fluorine atom influences the biochemical pathways. General methods for preparing α-monofluoroalkanoic acids have been explored, with a recommended procedure involving hydrogen fluoride and N-bromoacetamide for simple unsubstituted acids. cdnsciencepub.com For molecules with more sensitive functional groups, a route utilizing diethyl monofluoromalonate is preferred due to its milder reaction conditions. cdnsciencepub.com

The synthesis of various 2-fluoro fatty acids has been reported, highlighting the broad applicability of these synthetic methods. capes.gov.bracs.org Furthermore, the development of synthetic routes to highly fluorinated fatty acid analogues, such as a fluorinated oleic acid containing a perfluorooctyl group, demonstrates the versatility in creating complex fluorinated lipid structures. researchgate.net

Exploration of Derivatives with Modified Functional Groups (e.g., Esters of this compound)

The exploration of derivatives of this compound, particularly its esters, provides access to a wider range of chemical properties and potential applications. The esterification of α-fluorocarboxylic acids is a common strategy to modify their polarity and reactivity.

Methyl 2-fluorooctanoate is a key intermediate in the synthesis of this compound. fluorine1.ruresearchgate.net It is typically formed by the esterification of 2-bromooctanoic acid with methanol (B129727), prior to the fluorine substitution step. fluorine1.ru The synthesis of other esters, such as ethyl 2-fluorohexanoate, has also been well-documented. orgsyn.org These ester derivatives are often more soluble in organic solvents compared to their carboxylic acid counterparts. ontosight.ai

The synthesis of fluorinated fatty acid esters can also be achieved through the esterification of a fluorinated carboxylic acid with a corresponding alcohol. For example, decanoic acid, 10-fluoro-, 2-fluoroethyl ester is synthesized by the esterification of 10-fluorodecanoic acid with 2-fluoroethanol. ontosight.ai Similarly, octanoic acid, 8-fluoro-, (2-fluoroethyl) ester is prepared from 8-fluorooctanoic acid and 2-fluoroethanol. ontosight.ai

More advanced methods allow for the direct synthesis of a variety of α-fluorinated carboxylic acid derivatives. A catalytic, highly enantioselective α-fluorination of acid chlorides can produce not only esters but also amides and thioesters by modifying the quenching nucleophile. nih.gov This highlights the versatility of modern synthetic methods in creating a diverse library of fluorinated compounds from a common intermediate. nih.gov General synthetic routes to α-fluorocarboxylic acid derivatives have been reviewed, providing a toolbox for chemists to design and create novel fluorinated molecules. organic-chemistry.org

Stereochemical Investigations in Alpha-Fluorinated Carboxylic Acids

The introduction of a fluorine atom at the alpha-position of a carboxylic acid creates a chiral center, leading to the existence of enantiomers. The stereochemistry of these compounds is of paramount importance, as different enantiomers can exhibit distinct biological activities and physical properties. Consequently, significant research has been dedicated to the stereoselective synthesis of α-fluorocarboxylic acids.

One prominent method for achieving stereoselective synthesis is the Ireland-Claisen rearrangement of α-fluoro esters. researchgate.netacs.orgnih.govresearcher.life This fluorine1.rufluorine1.ru-sigmatropic rearrangement allows for the controlled formation of a new carbon-carbon bond with specific stereochemistry at the α-carbon. researchgate.net The choice of base and solvent has been shown to be critical in controlling the diastereoselectivity of the rearrangement. acs.orgnih.gov For instance, using potassium hexamethyldisilazide (KHMDS) in toluene (B28343) generally leads to high diastereoselectivity, while lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF) often results in lower selectivity. acs.orgnih.gov

Stereoselectivity in the Ireland-Claisen Rearrangement of α-Fluoro Esters acs.org
SubstrateBase/SolventYield (%)Diastereoselectivity (dr)
α-fluoro ester of (E)-allylic alcoholKN(SiMe3)2/PhMe69-95up to 25:1
α-fluoro ester of (E)-allylic alcoholLDA/THF49-95up to 5:1
α-fluoro ester of (Z)-allylic alcoholKN(SiMe3)2/PhMeExcellent>25:1
α-fluoro ester of (Z)-allylic alcoholLDA/THFLowup to 1:2.5

Another approach involves the asymmetric photodeconjugation of α-fluoro-α,β-unsaturated esters, which can yield α-fluoro-β,γ-unsaturated isomers with high diastereoselectivity (up to 95%). thieme-connect.com The enzymatic resolution of racemic fluorinated arylcarboxylic acids using hydrolases is also an effective method for obtaining enantiomerically pure (S)-carboxylic acids and unreacted (R)-esters. mdpi.com Furthermore, stereospecific syntheses of compounds like (R)-2-fluorohexanoic acid ethyl ester have been achieved starting from optically pure amino acids, such as L-(+)-norleucine. tandfonline.com These methods underscore the importance and feasibility of controlling the stereochemistry in α-fluorinated carboxylic acids.

Influence of Alpha-Fluorination on Molecular Conformation and Chemical Reactivity in Related Compounds

The introduction of a fluorine atom at the alpha-position of a carbonyl compound, such as a carboxylic acid or ketone, has a profound impact on its molecular conformation and chemical reactivity. These effects stem from the unique properties of the fluorine atom, including its high electronegativity and the stereoelectronic interactions it can engage in.

Alpha-fluorination can significantly alter the conformational preferences of a molecule. beilstein-journals.orgbeilstein-journals.org For example, in α-fluoroacetophenone, the lowest energy conformation in the gas phase has an O=C–C–F dihedral angle of around 140°, whereas the chloro- and bromo-analogues prefer an angle of about 110°. beilstein-journals.org In polar solvents, the cis-conformation with a 0° dihedral angle can become the most stable for the fluoro-derivative. beilstein-journals.org These conformational changes can, in turn, influence reactivity. Studies on the borohydride (B1222165) reduction of α-halogenated ketones have shown that α-fluoro ketones are slightly less reactive than their chloro and bromo counterparts, which is contrary to what would be expected based on simple electronegativity arguments. beilstein-journals.org This has been attributed to the higher energy barrier for the fluoro ketones to adopt a reactive conformation. beilstein-journals.org

The C-F bond can influence the stability and reactivity of adjacent functional groups. beilstein-journals.org For instance, fluorination can make β-lactam derivatives more susceptible to lipase-catalyzed methanolysis. beilstein-journals.org The electron-withdrawing nature of fluorine can also decrease the basicity of nearby nitrogen atoms, as seen in α-fluorinated tropane (B1204802) compounds. nih.gov This effect is also observed in α-fluoroalkyl-α-amino acids, where the proximity of fluorine atoms to the amino group decreases its nucleophilicity. mdpi.com

The influence of α-fluorination extends to radical reactions as well. rsc.org α-Fluoromethyl radicals are pyramidal, in contrast to the planar methyl radical, which affects their reactivity in addition and substitution reactions. rsc.org The presence of a fluorine atom can stabilize or destabilize carbanions depending on the specific electronic environment. rsc.org These fundamental changes in structure and reactivity highlight the power of α-fluorination as a tool for molecular design in various fields, including medicinal chemistry and materials science. tandfonline.com

Broader Implications and Future Research Frontiers in Alpha Monofluorinated Fatty Acid Chemistry

Development of Novel Fluorination Reagents and Methodologies

The synthesis of α-fluorocarboxylic acids like 2-fluorooctanoic acid has traditionally been challenging, often requiring harsh reagents and conditions. fluorine1.ru However, the growing importance of organofluorine compounds has spurred the development of novel fluorination reagents and methodologies that are milder, more selective, and more efficient. rsc.org

Recent advancements include the use of electrophilic fluorinating agents such as Selectfluor® and N-fluorodibenzenesulfonimide (NFSI). nih.govmdpi.comresearchgate.net These reagents have enabled the direct fluorination of carboxylic acid derivatives under relatively mild conditions. For instance, α-fluoro-α-arylcarboxylic acids can be synthesized by the direct fluorination of silyl (B83357) ketene (B1206846) acetals with Selectfluor®. researchgate.net Another innovative approach involves a dual activation strategy using a chiral nucleophile and a transition metal-based Lewis acid co-catalyst to achieve highly enantioselective α-fluorination of acid chlorides. nih.gov This method is versatile, allowing for the synthesis of various α-fluorinated carboxylic acid derivatives, including acids, amides, and esters, by quenching the reaction with different nucleophiles. nih.gov

Furthermore, photoredox catalysis has emerged as a powerful tool for the decarboxylative fluorination of aliphatic carboxylic acids. nih.gov This technique utilizes visible light to promote the conversion of carboxylic acids into their corresponding alkyl fluorides, offering an operationally simple and redox-neutral pathway. nih.gov The development of hypervalent fluoro-λ3-iodane reagents also presents a promising strategy for fluorination, enabling cascade reactions that can lead to complex α-fluoro ketones. mdpi.com

The synthesis of this compound itself can be achieved in a three-step sequence starting from octanoic acid. fluorine1.ru This involves an initial α-bromination (Hell-Volhard-Zelinsky reaction) followed by esterification, then a halogen exchange reaction where the bromine is substituted by fluorine using potassium fluoride (B91410) (KF), and finally, hydrolysis of the ester to yield the desired 2-fluorocarboxylic acid. fluorine1.ru

Table 1: Comparison of Modern Fluorination Reagents

Reagent Class Example(s) Substrate(s) Key Advantages
Electrophilic N-F Reagents Selectfluor®, N-fluorodibenzenesulfonimide (NFSI) Carboxylic acid derivatives, silyl ketene acetals, acid chlorides Commercially available, high efficiency, can be used for enantioselective synthesis. nih.govmdpi.comresearchgate.net
Hypervalent Iodine Reagents Fluoro-λ3-iodane reagents Cyclobutanol derivatives Enables cascade reactions to form complex fluorinated molecules. mdpi.com
Nucleophilic Fluoride Sources Potassium Fluoride (KF) α-bromocarboxylic esters Simple, readily available reagent. fluorine1.ru
Photoredox Catalysis Reagents Visible light photocatalysts with a fluorine source Aliphatic carboxylic acids Operationally simple, redox-neutral, uses readily available starting materials. nih.gov

Green Chemistry Approaches in Monofluorinated Acid Synthesis

The principles of green chemistry are increasingly influencing the synthesis of fluorinated compounds, aiming to reduce the environmental impact of chemical processes. garph.co.uk This involves designing safer chemicals and processes, using renewable feedstocks, and minimizing waste. garph.co.ukcsic.es

One key aspect of green chemistry is the use of safer solvents and reagents. Traditional fluorination methods often employ hazardous reagents and solvents. fluorine1.ru The development of methodologies that utilize less toxic and more environmentally benign alternatives is a significant area of research. For example, the use of solid acid catalysts like KSF in place of hazardous liquid acids represents a greener approach. garph.co.uk

The concept of atom economy is also central to green chemistry. Reactions that incorporate the maximum number of atoms from the reactants into the final product are preferred. Catalytic methods, in particular, align well with this principle by enabling reactions with high selectivity and efficiency, thereby reducing the formation of byproducts. garph.co.uk The development of catalytic enantioselective fluorination reactions is a prime example of this, as it allows for the synthesis of specific stereoisomers with minimal waste. nih.govmdpi.com

In the context of fatty acid chemistry, oleochemistry, which focuses on the valorization of fats and oils from renewable biological sources, offers a sustainable platform. csic.esfrontiersin.org Integrating green chemistry principles into the synthesis of monofluorinated fatty acids could involve using fatty acids derived from vegetable oils as starting materials and employing environmentally friendly reaction conditions, such as mechanochemistry or microwave-assisted synthesis. frontiersin.orgmdpi.com For instance, the synthesis of metal-organic frameworks (MOFs) from waste polyethylene (B3416737) terephthalate (B1205515) (PET) bottles for the remediation of perfluorooctanoic acid (PFOA) showcases an innovative, eco-friendly approach that combines waste recycling with the production of high-value materials. mdpi.com

Advanced Characterization Techniques for Complex Fluorinated Organic Systems

The unique properties of the fluorine atom necessitate the use of advanced analytical techniques for the characterization of fluorinated organic compounds like this compound. numberanalytics.comnumberanalytics.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 19F NMR is a particularly powerful tool for the analysis of organofluorine compounds. nih.govacs.orgresearchgate.net The 19F nucleus has a natural abundance of 100% and a high gyromagnetic ratio, resulting in high sensitivity. researchgate.net The chemical shifts in 19F NMR are highly sensitive to the local electronic environment, providing detailed structural information. researchgate.netdovepress.com For example, in the synthesis of this compound, 1H NMR can be used to determine the product ratio by integrating the signals of the methyne protons. fluorine1.ru Furthermore, 19F NMR can be used to measure intracellular pH, highlighting its utility in biological studies. nih.gov

Mass Spectrometry (MS): Mass spectrometry is indispensable for identifying and quantifying fluorinated compounds. numberanalytics.comnumberanalytics.com High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of a molecule. numberanalytics.com Tandem mass spectrometry (MS/MS) is used to fragment ions, providing structural information that aids in the identification of unknown compounds. numberanalytics.com Techniques like liquid chromatography-mass spectrometry (LC-MS) are crucial for separating and detecting fluorinated compounds in complex environmental and biological samples. nih.govchromatographyonline.com The combination of different analytical techniques, such as direct infusion Fourier transform ion cyclotron resonance mass spectrometry (DI-FT-ICR-MS) and LC-Orbitrap-HRMS, has been used to identify novel per- and polyfluoroalkyl substances (PFAS) and fluorinated pharmaceuticals in human serum. nih.govacs.org

Other Spectroscopic and Chromatographic Techniques: Infrared (IR) spectroscopy and gas chromatography (GC) are also commonly used to characterize perfluoroalkenes and other fluorinated compounds. numberanalytics.com IR spectroscopy can identify characteristic functional groups, while GC is used for separating volatile compounds. researchgate.netnumberanalytics.com

Table 2: Key Characterization Techniques for Fluorinated Compounds

Technique Information Provided Application Example for α-Monofluorinated Fatty Acids
19F Nuclear Magnetic Resonance (NMR) Structural information, quantification, sensitive to electronic environment. nih.govresearchgate.net Determining the purity and structure of synthesized this compound. fluorine1.ru
High-Resolution Mass Spectrometry (HRMS) Accurate mass for elemental composition determination. numberanalytics.com Confirming the molecular formula of this compound and its derivatives.
Tandem Mass Spectrometry (MS/MS) Structural elucidation through fragmentation patterns. numberanalytics.com Identifying metabolites of this compound in biological systems.
Liquid Chromatography-Mass Spectrometry (LC-MS) Separation and detection of compounds in complex mixtures. nih.govchromatographyonline.com Quantifying levels of this compound in environmental samples.
Infrared (IR) Spectroscopy Identification of functional groups. researchgate.netnumberanalytics.com Confirming the presence of the carboxylic acid group in this compound.

Fundamental Studies on Structure-Activity Relationships in Selectively Fluorinated Compounds

The strategic placement of fluorine atoms in a molecule can dramatically alter its biological activity. nih.govscispace.com Understanding the structure-activity relationships (SAR) of selectively fluorinated compounds is crucial for the rational design of new drugs and functional materials. nih.govscispace.com

Fluorine substitution can also impact a molecule's conformation and its binding affinity to biological targets. fluorine1.ru The replacement of a hydrogen atom with fluorine can alter the stable conformation of a small molecule, thereby affecting its interaction with proteins. fluorine1.ru In drug design, selective fluorination is a common strategy to improve the metabolic stability and pharmacokinetic properties of a lead compound. nih.gov

For α-monofluorinated fatty acids, the fluorine atom at the C-2 position can significantly influence their metabolism. scispace.com For instance, fatty acids with a fluorine atom at an ω-carbon are metabolized similarly to normal fatty acids through β-oxidation, which can lead to the formation of fluoroacetic acid. scispace.com Studies on fluorinated sialic acid inhibitors have shown that even small modifications to the fluorinated scaffold can have a significant impact on their biological activity, highlighting the importance of detailed SAR studies. nih.govacs.org The investigation of SAR in fluorinated fatty acid binding protein (FABP) inhibitors has also led to the identification of potent and selective antinociceptive agents. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.